2-[(4-Methoxybenzyl)amino]phenol CAS number and properties
2-[(4-Methoxybenzyl)amino]phenol CAS number and properties
CAS Number: 728000-06-4 Synonyms: N-(4-Methoxybenzyl)-2-aminophenol; 2-(4-Methoxybenzylamino)phenol Document Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers
Executive Summary
2-[(4-Methoxybenzyl)amino]phenol (CAS 728000-06-4) is a specialized secondary amine featuring a phenolic core and a para-methoxybenzyl substituent.[1] It serves as a "privileged scaffold" in two primary domains: advanced polymer chemistry and catalysis .
Its most critical application is as a precursor for benzoxazine monomers . Unlike traditional benzoxazines derived from phenol, aniline, and formaldehyde in a one-pot Mannich reaction, this compound allows for the synthesis of N-substituted benzoxazines with precise regiocontrol. The pre-installed benzyl group on the nitrogen atom enables the ring-closure step to occur under milder conditions with formaldehyde, yielding high-purity monomers for high-performance thermoset resins. Additionally, the N,O-bidentate structure makes it an effective chelating ligand for transition metals (Ti, Zr) in olefin polymerization catalysis.
Physicochemical Specifications
The following data aggregates experimental reports and calculated physicochemical parameters.
| Property | Specification | Notes |
| Molecular Formula | C₁₄H₁₅NO₂ | |
| Molecular Weight | 229.28 g/mol | |
| CAS Number | 728000-06-4 | Distinct from the imine (Schiff base) analog. |
| Appearance | Off-white to beige solid | Oxidizes to brown upon prolonged air exposure. |
| Melting Point | 121–123 °C | Recrystallized from MeOH/EtOH [1]. |
| Solubility | Soluble: MeOH, EtOH, DCM, THFInsoluble: Water, Hexanes | Phenolic proton allows solubility in dilute NaOH. |
| pKa (Calculated) | ~10.0 (Phenol), ~4.5 (Aniline) | Amphoteric nature due to phenol/amine functionality. |
Synthetic Protocol: Reductive Amination
Methodology: Indirect Reductive Amination Reaction Type: Condensation followed by Hydride Reduction
This protocol prioritizes the indirect method (stepwise imine formation followed by reduction) over the direct method. Isolate the imine intermediate to ensure complete consumption of the aldehyde, preventing over-alkylation and simplifying purification.
Reagents & Materials[1][2][3][4]
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Substrate A: 2-Aminophenol (1.0 eq)
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Substrate B: 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq)
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Solvent: Methanol (anhydrous preferred)
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Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)
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Quench: Dilute HCl (1M) and Saturated NaHCO₃
Step-by-Step Workflow
Phase 1: Imine Formation (Condensation)
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxybenzaldehyde (10 mmol) in Methanol (20 mL).
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Addition: Add 2-Aminophenol (10 mmol) in one portion.
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Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours.
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Observation: The solution will typically turn yellow/orange, and a precipitate (the Schiff base) may form.
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Validation: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.
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Isolation (Optional but Recommended): If a solid precipitates, filter it. If not, proceed directly to reduction (one-pot). Note: Isolating the imine yields higher purity.
Phase 2: Reduction
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Cooling: Cool the imine suspension/solution to 0°C using an ice bath.
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Reduction: Slowly add NaBH₄ (15 mmol) in small portions over 15 minutes.
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Causality: Slow addition prevents runaway exotherms and excessive hydrogen gas evolution.
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Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The yellow color of the imine should fade to a lighter pale color.
Phase 3: Workup & Purification[2]
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Quench: Carefully add water (10 mL) to destroy excess hydride. Neutralize with dilute HCl to pH ~7, then adjust to pH 8–9 with NaHCO₃ to ensure the amine is free-based.
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Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
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Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.
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Recrystallization: Recrystallize the crude solid from Ethanol or an EtOH/Water mixture to obtain the pure amine.
Experimental Workflow Diagram
Figure 1: Step-wise reductive amination workflow for the synthesis of CAS 728000-06-4.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these expected values.
| Technique | Expected Signal Characteristics | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 6.6–7.3 ppm (Multiplets, 8H) | Aromatic protons (Phenol + Benzyl rings) |
| δ 4.25 ppm (Singlet, 2H) | Benzylic CH₂ attached to Nitrogen | |
| δ 3.80 ppm (Singlet, 3H) | Methoxy -OCH₃ group | |
| Broad singlets (Exchangeable) | Phenolic -OH and Amine -NH | |
| IR Spectroscopy | 3300–3400 cm⁻¹ | N-H and O-H stretching (broad) |
| 2800–3000 cm⁻¹ | C-H stretching (Aliphatic) | |
| 1240 cm⁻¹ | C-O stretch (Aryl ether) |
Reactivity & Applications
A. Benzoxazine Monomer Synthesis
The primary utility of 2-[(4-Methoxybenzyl)amino]phenol is its reaction with formaldehyde to form 3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine .
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Mechanism: The secondary amine reacts with formaldehyde to form an iminium ion, which undergoes electrophilic aromatic substitution at the ortho-position of the phenol, closing the oxazine ring.
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Significance: This monomer can be polymerized (Ring-Opening Polymerization - ROP) to create thermoset resins with high thermal stability and low water absorption.
B. Catalytic Ligand Formation
The aminophenol core acts as a tridentate or bidentate ligand precursor. Upon deprotonation of the phenol, the [N, O] motif binds to early transition metals (Titanium, Zirconium). These complexes are active in ethylene and propylene polymerization.
Pathway Diagram: Benzoxazine Formation[2]
Figure 2: Conversion of the secondary amine to a benzoxazine monomer via condensation with formaldehyde.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation (darkens over time).
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PPE: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
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GuideChem. "2-[(4-Methoxybenzyl)amino]phenol Properties and CAS Data." GuideChem Chemical Database. Accessed 2026.
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Sigma-Aldrich. "Product Detail: 2-[(4-Methoxybenzyl)amino]phenol (CAS 728000-06-4)." Merck KGaA. Accessed 2026.
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MDPI. "Synthesis of Benzoxazine Monomers via Aminophenol Precursors." Molbank, 2004.
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PubChem. "Compound Summary: 2-[(4-Methoxybenzyl)amino]phenol." National Library of Medicine.[3]
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ResearchGate. "Synthesis of Bz monomers: One-step vs Multi-step approaches." Polymer Chemistry Research.
